3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
“3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” is a complex organic compound that features a unique combination of adamantane, benzofuran, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-1-carboxylic acid derivative, followed by the introduction of the benzofuran and fluorophenyl groups through amide bond formation and other coupling reactions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., Pd/C). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as stability, solubility, or reactivity, making it useful in applications ranging from coatings to pharmaceuticals.
Mechanism of Action
The mechanism of action of “3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other adamantane derivatives, benzofuran derivatives, and fluorophenyl compounds. Examples include:
- Adamantane-1-carboxamide
- Benzofuran-2-carboxamide
- N-(2-fluorophenyl)carboxamide
Uniqueness
The uniqueness of “3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” lies in its combination of structural features. The presence of the adamantane group provides rigidity and stability, while the benzofuran and fluorophenyl groups offer opportunities for diverse chemical interactions and biological activity.
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3/c27-19-6-2-3-7-20(19)28-24(30)23-22(18-5-1-4-8-21(18)32-23)29-25(31)26-12-15-9-16(13-26)11-17(10-15)14-26/h1-8,15-17H,9-14H2,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBPJQZRKWJMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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